molecular formula C19H19N3O2S B2379164 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 688335-69-5

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2379164
CAS No.: 688335-69-5
M. Wt: 353.44
InChI Key: ZGBAOFVMUQIIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether scaffold. Its structure comprises:

  • Imidazole core: Functionalized with a 3-methoxyphenyl group at the 1-position and a sulfanyl group at the 2-position.
  • Acetamide side chain: Linked via the sulfanyl group to an N-(3-methylphenyl) substituent.

This compound is hypothesized to exhibit bioactivity due to structural similarities with known enzyme inhibitors and receptor ligands, particularly in the context of SIRT inhibition (as seen in SirReal2 analogs) or antimicrobial/anti-inflammatory applications .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-5-3-6-15(11-14)21-18(23)13-25-19-20-9-10-22(19)16-7-4-8-17(12-16)24-2/h3-12H,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAOFVMUQIIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of a substituted benzaldehyde with glyoxal and ammonia or an amine. The resulting imidazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is introduced through an acylation reaction using an appropriate acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds related to imidazole derivatives. A study focused on a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrated significant antimicrobial activity against various pathogens. The synthesized derivatives were tested for their efficacy against Mycobacterium tuberculosis and showed promising results, indicating that similar compounds may exhibit comparable properties .

Case Study: Antimicrobial Efficacy

A recent investigation evaluated the antibacterial activity of imidazole derivatives against multidrug-resistant strains, where compounds similar to 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide were found to be effective against Gram-positive bacteria, including MRSA.

Anticancer Activity

The anticancer potential of this compound is supported by studies that have demonstrated its ability to inhibit cancer cell proliferation. For instance, a related study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates indicated that structural analogs could effectively reduce cell viability in cancer cell lines such as HCT-116 and MCF-7 .

Case Study: Cytotoxic Effects

In a comparative analysis, the cytotoxic effects of several sulfonamide derivatives were assessed on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations above 10 µM, suggesting that the compound could be further explored for its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazole-based compounds. The presence of specific functional groups, such as methoxy and sulfanyl groups, significantly influences biological activity.

Functional Group Effect on Activity
MethoxyEnhances lipophilicity and bioavailability
SulfanylContributes to antimicrobial and anticancer activities

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds or undergoing redox reactions. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Imidazole Substituents

  • 3-Methoxyphenyl vs. 4-Chlorophenyl (Target vs. In contrast, the chloro group (–Cl) in the analog increases lipophilicity and may enhance membrane permeability .
  • Naphthylmethyl-Thiazole (SirReal2 ) :
    • Bulky naphthyl groups in SirReal2 optimize hydrophobic interactions with SIRT2’s substrate-binding pocket, contributing to its high inhibitory potency .

Acetamide Substituents

  • 3-Methylphenyl vs. 5-Methylisoxazole (Target vs. ) :
    • The methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas the isoxazole in introduces heteroatom polarity, favoring solubility in aqueous environments .
  • Polar Acetamide () :
    • The 3-acetamidophenyl group in introduces hydrogen-bonding capacity, which may improve target specificity and metabolic stability compared to the target compound’s methylphenyl group .

Physicochemical and Pharmacokinetic Properties

  • Melting Points :
    • Related compounds (e.g., benzimidazole derivatives) exhibit melting points between 138–195°C , suggesting the target compound is likely a crystalline solid.
  • Solubility :
    • Methoxy and methyl groups in the target compound may reduce aqueous solubility compared to polar analogs like , which incorporate acetamide or isoxazole moieties .

Biological Activity

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves reactions between 3-methoxyphenyl derivatives and imidazole compounds, often utilizing thioacetamide as a key reagent. The process can include:

  • Formation of the Imidazole Ring : Achieved through cyclization reactions with appropriate precursors.
  • Attachment of the Methoxyphenyl Group : Involves nucleophilic substitution reactions.
  • Incorporation of Thioacetamide : Conducted under controlled temperature and pH conditions to ensure proper linkage formation.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that imidazole derivatives can possess significant antibacterial and antifungal properties. The presence of methoxy groups in the structure is often correlated with enhanced biological activity against various pathogens.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Example AAntibacterial0.05 µg/mL
Example BAntifungal0.064 µg/mL

The above table summarizes findings from studies on related compounds, suggesting that this compound may exhibit similar antimicrobial properties.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. Such interactions can influence various biochemical pathways, potentially leading to therapeutic effects in diseases.

Case Studies

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to this compound. Results indicated that certain analogs demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

  • Compounds with multiple methoxy groups showed enhanced activity against tested organisms.
  • The structural configuration significantly influenced the bioactivity, emphasizing the importance of functional groups in the design of new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide?

The synthesis typically involves:

  • Imidazole Core Formation : Cyclization of aldehydes, amines, and nitriles under mild acidic/basic conditions .
  • Substitution Reactions : Introduction of the 3-methoxyphenyl group via electrophilic aromatic substitution and attachment of the sulfanyl linkage through nucleophilic substitution .
  • Acetamide Coupling : Reaction of the sulfanyl-imidazole intermediate with a 3-methylphenyl acetamide derivative, often using ethanol or dichloromethane as solvents . Continuous flow reactors may enhance scalability and reproducibility for industrial-scale synthesis .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity.
  • Mass Spectrometry (MS) : For molecular weight verification (approx. 318–376 g/mol depending on derivatives) .
  • Infrared (IR) Spectroscopy : To identify functional groups like the sulfanyl (-S-) and acetamide moieties .

Q. What preliminary biological activities have been reported for similar imidazole derivatives?

While direct data on this compound is limited, structurally related analogs show:

Compound ClassActivityIC50/EC50 (µM)Reference
Imidazole-Sulfanyl DerivativesAnticancer~10–50
N-Methoxyphenyl AcetamidesAnti-inflammatory~5–20
These values highlight the need for targeted in vitro assays (e.g., MTT for cytotoxicity) to validate activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound’s synthesis?

Challenges like moderate yields (e.g., 40–60%) can be addressed by:

  • Catalyst Use : Zeolite (Y-H) or pyridine to accelerate coupling steps .
  • Solvent Optimization : Switching from ethanol to DMF for better solubility of intermediates .
  • Temperature Control : Maintaining 60–80°C during nucleophilic substitution to minimize side products .

Q. What strategies are recommended for resolving contradictory biological activity data?

Discrepancies in IC50 values (e.g., ±10 µM across studies) may arise from assay variability. Solutions include:

  • Orthogonal Assays : Combining enzymatic inhibition (e.g., kinase assays) with cell viability tests .
  • Computational Modeling : Molecular docking to predict target interactions (e.g., EGFR or COX-2) and guide experimental validation .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

  • Substituent Modification : Replacing the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding affinity .
  • Sulfanyl Group Replacement : Testing oxy (-O-) or amino (-NH-) analogs to assess metabolic stability .
  • In Silico Screening : Using tools like AutoDock to prioritize derivatives for synthesis .

Q. What methodologies are critical for assessing in vivo pharmacokinetics?

  • ADME Profiling : LC-MS/MS to measure plasma half-life and bioavailability in rodent models .
  • Toxicology Studies : Histopathological analysis of liver/kidney tissues after 28-day repeated dosing .
  • Metabolite Identification : High-resolution MS to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported IC50 values across studies?

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations can alter results .
  • Compound Purity : Ensure >95% purity via HPLC before testing .
  • Dose-Response Validation : Replicate experiments with independent synthetic batches .

Methodological Recommendations

Q. What computational tools aid in designing derivatives with enhanced activity?

  • Quantum Chemical Calculations : To predict reaction pathways and transition states (e.g., ICReDD’s workflow) .
  • QSAR Models : Correlate substituent properties (e.g., logP, polarizability) with bioactivity .

Q. How can researchers address scalability challenges in multi-step synthesis?

  • Flow Chemistry : Reduces reaction times and improves reproducibility for steps like imidazole cyclization .
  • Automated Purification : Flash chromatography systems to isolate intermediates efficiently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.